molecular formula C8H7BN2O2 B1388250 Quinoxalin-6-ylboronic acid CAS No. 852432-98-5

Quinoxalin-6-ylboronic acid

Cat. No.: B1388250
CAS No.: 852432-98-5
M. Wt: 173.97 g/mol
InChI Key: AWONZXSTLZEBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalin-6-ylboronic acid is a boronic acid derivative with the molecular formula C8H7BN2O2. It is a versatile building block used in the synthesis of a wide range of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-ylboronic acid typically involves the reaction of quinoxaline with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where quinoxaline is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form quinoxalin-6-ylborane.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in cross-coupling reactions.

Major Products Formed:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Quinoxalin-6-ylborane.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Quinoxalin-6-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: this compound derivatives have shown potential as anticancer, antibacterial, and antiviral agents.

    Industry: It is used in the production of advanced materials, such as polymers and optoelectronic devices.

Mechanism of Action

The mechanism of action of quinoxalin-6-ylboronic acid involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific biomolecules. Additionally, the compound’s ability to undergo cross-coupling reactions makes it valuable in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Quinoxalin-6-ylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties. Similar compounds include:

  • Phenylboronic acid
  • Benzylboronic acid
  • Pyridylboronic acid
  • Naphthylboronic acid

These compounds differ in their reactivity and applications, with this compound being particularly valuable in the synthesis of heterocyclic compounds and in biological applications.

Properties

IUPAC Name

quinoxalin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONZXSTLZEBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662803
Record name Quinoxalin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852432-98-5
Record name Quinoxalin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 852432-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 6-quinoxaline boronic acid pinacol ester (S50) (256 mg, 1.00 mmol, 1.00 equiv) in THF (2.0 mL) at 23° C. was added H2O (8.0 mL) and NaIO4 (321 mg, 1.50 mmol, 1.50 equiv). After stirring for 1.0 hr at 23° C., the reaction mixture was added to 1N HCl aq (20 mL) and was further stirred for 1.0 hr. To the reaction mixture was added EtOAc (20 mL) and the phases were separated. The aqueous phase was extracted with EtOAc (2×20 mL). The combined organic phases are washed with brine (20 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was triturated with Et2O to afford 121 mg of the title compound as a colorless solid (70% yield).
Quantity
256 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxalin-6-ylboronic acid
Reactant of Route 2
Reactant of Route 2
Quinoxalin-6-ylboronic acid
Reactant of Route 3
Reactant of Route 3
Quinoxalin-6-ylboronic acid
Reactant of Route 4
Reactant of Route 4
Quinoxalin-6-ylboronic acid
Reactant of Route 5
Reactant of Route 5
Quinoxalin-6-ylboronic acid
Reactant of Route 6
Quinoxalin-6-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.